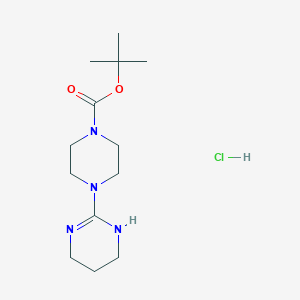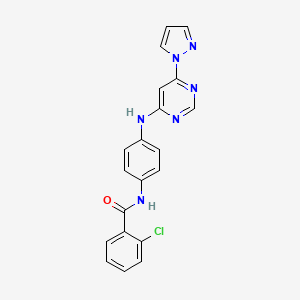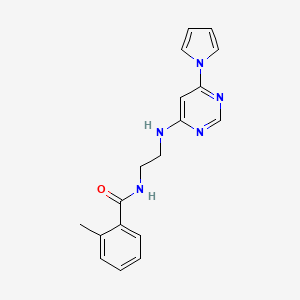
3,3-Dimethyl-1-phenoxybutan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DMBA-HCl and is a derivative of amphetamine. DMBA-HCl has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
DMBA-HCl acts as a monoamine oxidase inhibitor, which leads to an increase in the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels has been linked to the various biochemical and physiological effects exhibited by DMBA-HCl.
Biochemical and Physiological Effects:
DMBA-HCl has been found to exhibit various biochemical and physiological effects, including an increase in locomotor activity, hyperthermia, and anorexia. It has also been shown to have anxiogenic effects, which could potentially be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMBA-HCl is its potential use in the development of anticancer drugs. However, one limitation of DMBA-HCl is its potential toxicity, which could limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research involving DMBA-HCl. One possible avenue of research is the development of DMBA-HCl derivatives with improved efficacy and reduced toxicity. Another potential area of research is the investigation of the potential use of DMBA-HCl in the treatment of other diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMBA-HCl and its potential applications in medicine.
Métodos De Síntesis
The synthesis of DMBA-HCl involves the reaction of 3,3-dimethylbutyraldehyde with phenoxyacetyl chloride in the presence of a catalyst. The resulting product is then treated with ammonium hydroxide to yield DMBA, which is subsequently reacted with hydrochloric acid to form DMBA-HCl.
Aplicaciones Científicas De Investigación
DMBA-HCl has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antitumor activity in vitro, making it a promising candidate for the development of anticancer drugs. DMBA-HCl has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3,3-dimethyl-1-phenoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-14-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYKOUHGNUCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-phenoxybutan-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2859230.png)

![5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2859236.png)


![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2859239.png)
![2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B2859240.png)

![[4-(Heptafluoropropan-2-yl)phenyl]boronic acid](/img/structure/B2859242.png)




